1-(4-Ethoxyphenyl)-3-(morpholin-4-ylmethyl)urea
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Overview
Description
1-(4-Ethoxyphenyl)-3-(morpholin-4-ylmethyl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of an ethoxyphenyl group and a morpholinylmethyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-(morpholin-4-ylmethyl)urea typically involves the reaction of 4-ethoxyaniline with an isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme can be represented as follows:
Step 1: 4-Ethoxyaniline is reacted with an appropriate isocyanate derivative in the presence of a suitable solvent, such as dichloromethane or toluene.
Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Step 3: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-(morpholin-4-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The ethoxy group or the morpholinylmethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituting reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-(morpholin-4-ylmethyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Material Science: The compound can be used as a building block in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: It is used in biochemical assays and studies to understand its interaction with biological targets and pathways.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-(morpholin-4-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-3-(morpholin-4-ylmethyl)urea
- 1-(4-Chlorophenyl)-3-(morpholin-4-ylmethyl)urea
- 1-(4-Fluorophenyl)-3-(morpholin-4-ylmethyl)urea
Uniqueness
1-(4-Ethoxyphenyl)-3-(morpholin-4-ylmethyl)urea is unique due to the presence of the ethoxy group, which may impart distinct physicochemical properties and biological activities compared to its analogs. The ethoxy group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
6342-37-6 |
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Molecular Formula |
C14H21N3O3 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-(morpholin-4-ylmethyl)urea |
InChI |
InChI=1S/C14H21N3O3/c1-2-20-13-5-3-12(4-6-13)16-14(18)15-11-17-7-9-19-10-8-17/h3-6H,2,7-11H2,1H3,(H2,15,16,18) |
InChI Key |
BOZNQIWDDVQSQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCN2CCOCC2 |
Origin of Product |
United States |
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